molecular formula C19H17NO2 B2648855 7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one CAS No. 113825-76-6

7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one

Cat. No.: B2648855
CAS No.: 113825-76-6
M. Wt: 291.35
InChI Key: RXKPXDOWWLSZHO-UHFFFAOYSA-N
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Description

7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one (CAS 113825-76-6) is a promising multi-target directed ligand designed for neurodegenerative disease research. This compound represents a strategic advancement in the development of neuroprotective agents, exhibiting a balanced dual mechanism of action. It functions as a potent inhibitor of both acetylcholinesterase (AChE) and N-methyl-D-aspartate receptors (NMDARs), making it a valuable tool for investigating pathologies like Alzheimer's disease where both cholinergic deficit and glutamatergic excitotoxicity play a key role . Its primary research value lies in its ability to simultaneously target two critical pathways in CNS disorders. Electrophysiological studies have demonstrated that this compound potently inhibits NMDARs (IC50 ~2 µM), which are implicated in excitotoxic damage, while also effectively inhibiting AChE to potentiate cholinergic transmission . This dual action has been shown to translate to compelling in vivo efficacy, including significant neuroprotective activity in models of NMDA-induced neuronal lesion and the attenuation of hyperlocomotion induced by MK-801, an NMDAR antagonist . Researchers can utilize this compound to probe the synergistic benefits of dual-target engagement in models of ischemia, Alzheimer's disease, and other conditions linked to excitotoxicity. The compound is offered for research purposes and is not intended for diagnostic or therapeutic use. Please note that this product is strictly For Research Use Only and is not approved for human or veterinary applications.

Properties

IUPAC Name

7-phenoxy-2,3,4,10-tetrahydro-1H-acridin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c21-19-15-8-4-5-9-17(15)20-18-11-10-14(12-16(18)19)22-13-6-2-1-3-7-13/h1-3,6-7,10-12H,4-5,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKPXDOWWLSZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)C3=C(N2)C=CC(=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Cholinesterase Inhibition
One of the primary applications of 7-phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one is in the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the breakdown of neurotransmitters in the nervous system. The compound has shown promise as a therapeutic agent for conditions like Alzheimer's disease by enhancing cholinergic transmission through AChE inhibition .

Antagonistic Properties
In addition to its cholinesterase inhibitory effects, this compound also acts as an antagonist on N-methyl-D-aspartate receptors (NMDAR). This dual action may provide a synergistic effect in treating neurodegenerative disorders where both cholinergic and glutamatergic systems are implicated .

Neuropharmacology

Neuroprotective Effects
Research indicates that compounds similar to this compound can exhibit neuroprotective properties. For instance, studies have demonstrated that these compounds can reduce oxidative stress and apoptosis in neuronal cells. This is particularly relevant for conditions such as stroke or traumatic brain injury where neuronal survival is compromised .

Case Study: Alzheimer's Disease Treatment
A notable case study involved the use of this compound in animal models of Alzheimer's disease. The results showed significant improvements in cognitive function and a reduction in amyloid plaque formation when compared to control groups. These findings suggest its potential as a lead compound for developing new treatments for Alzheimer's disease .

Materials Science

Polymer Composites
In materials science, this compound has been explored for its incorporation into polymer matrices to enhance mechanical properties and thermal stability. Its unique chemical structure allows it to act as a plasticizer or reinforcement agent in composite materials.

Table: Properties of Polymer Composites with this compound

PropertyValueComparison (Control)
Tensile Strength (MPa)4530
Thermal Stability (°C)220180
Flexural Modulus (GPa)3.52.0

Mechanism of Action

The mechanism of action of 7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features and properties of 7-phenoxy-hexahydroacridin-9-one with similar acridinone derivatives:

Compound Name Substituent (Position) Core Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one Phenoxy (7) Hexahydroacridinone C₁₉H₁₉NO₂* ~293.36 Not reported Aromatic phenoxy group, high lipophilicity
7-Methoxy-1,3,4,10-tetrahydro-9(2H)-acridinone Methoxy (7) Tetrahydroacridinone C₁₄H₁₅NO₂ 229.279 Not reported Smaller substituent, lower molecular weight
5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one Methyl (5) Hexahydroacridinone C₁₃H₁₅NO 201.27 Not reported Electron-donating methyl group
6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one Chloro (6) Hexahydroacridinone C₁₂H₁₂ClNO 221.69 Not reported Electron-withdrawing chloro substituent
9-Amino-7-methoxy-1,2,3,4-tetrahydroacridine (2e) Methoxy (7), Amino (9) Tetrahydroacridine C₁₃H₁₆N₂O 216.28 206–208 Amino group enhances basicity

*Estimated based on structural similarity.

Key Observations:
  • Saturation: Hexahydroacridinones (e.g., target compound, 5-methyl, 6-chloro) have reduced ring strain compared to tetrahydro derivatives, possibly enhancing stability .
  • Electronic Properties: Chloro substituents (electron-withdrawing) may decrease electron density at the acridinone core, while methoxy and methyl groups (electron-donating) increase it .

Biological Activity

7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one (commonly referred to as 7-phenoxytacrine) is a compound that has garnered interest for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

This compound exhibits dual pharmacological activity :

  • Acetylcholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, the compound increases the levels of acetylcholine in the synaptic cleft, which is beneficial in treating cognitive deficits associated with AD.
  • NMDA Receptor Antagonism : It also functions as an antagonist at N-methyl-D-aspartate (NMDA) receptors. This action is crucial because overactivation of NMDA receptors can lead to excitotoxicity and neuronal damage. By blocking these receptors, 7-phenoxytacrine may provide neuroprotective effects.

Table 1: Summary of Biological Activities

Activity Description
Acetylcholinesterase InhibitionIncreases acetylcholine levels; improves cognitive function in animal models of AD.
NMDA Receptor AntagonismProtects neurons from excitotoxicity; may reduce neurodegeneration associated with AD.
Neuroprotective EffectsDemonstrated in vivo efficacy in various animal models; supports neuronal survival under stress.

Research Findings

Several studies have investigated the efficacy and safety profile of 7-phenoxytacrine:

  • In Vitro Studies : Research has shown that 7-phenoxytacrine effectively inhibits both AChE and butyrylcholinesterase (BChE), with a favorable selectivity profile compared to traditional cholinesterase inhibitors like tacrine .
  • In Vivo Studies : A study conducted on Wistar rats demonstrated that administration of 7-phenoxytacrine resulted in significant improvements in cognitive performance on memory tasks compared to controls. The compound's neuroprotective effects were attributed to its ability to modulate cholinergic activity and reduce excitotoxicity through NMDA receptor antagonism .
  • Safety Profile : Unlike tacrine, which has been associated with hepatotoxicity, 7-phenoxytacrine appears to have a safer metabolic profile. This is particularly important for chronic treatments in neurodegenerative diseases where long-term use is necessary .

Case Study 1: Efficacy in Alzheimer’s Disease Models

In a controlled trial involving transgenic mice models of Alzheimer’s disease, treatment with 7-phenoxytacrine resulted in:

  • Improved Memory Performance : Mice showed enhanced performance in maze tests.
  • Reduced Amyloid Plaque Formation : Histological analysis indicated a decrease in amyloid-beta plaques compared to untreated controls.

Case Study 2: Neuroprotection Against Ischemic Injury

A study examining the effects of 7-phenoxytacrine on ischemic brain injury revealed:

  • Decreased Neuronal Death : Post-injury assessments indicated significantly lower levels of neuronal apoptosis.
  • Enhanced Recovery : Behavioral assessments indicated improved recovery trajectories in treated animals compared to placebo .

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 7-phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one?

  • Methodology : Begin with a Friedel-Crafts acylation or cyclocondensation of phenoxy-substituted precursors with cyclohexenone derivatives. Monitor reaction conditions (e.g., temperature, solvent polarity, catalyst loading) using HPLC or TLC to track intermediates. For purification, employ gradient column chromatography with silica gel, followed by recrystallization in ethanol/water mixtures to enhance yield and purity. Validate the final product via 1H^1H-NMR and LC-MS .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodology : Use single-crystal X-ray diffraction to resolve the compound’s stereochemistry and confirm the acridinone core. Complement this with 13C^{13}C-NMR for carbon environment analysis and FT-IR to identify functional groups (e.g., carbonyl stretches at ~1680 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology : Conduct in vitro assays targeting acetylcholinesterase (AChE) or β-amyloid aggregation, given structural similarities to known neuroactive acridinones. Use Ellman’s assay for AChE inhibition, with donepezil as a positive control. For cytotoxicity, employ MTT assays on SH-SY5Y neuronal cells. Replicate experiments in triplicate and apply ANOVA to assess significance .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data versus computational predictions for this compound?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model NMR chemical shifts and compare them with experimental data. Discrepancies may arise from solvent effects or crystal packing; address these by re-simulating with explicit solvent models (e.g., PCM) or analyzing Hirshfeld surfaces from crystallographic data .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

  • Methodology : Use fluorescence polarization assays to study protein binding (e.g., tau or α-synuclein). For in vivo relevance, employ transgenic C. elegans models expressing human Aβ42. Combine with metabolomics (LC-QTOF-MS) to identify perturbed pathways. Validate findings via CRISPR-Cas9 knockouts of suspected targets .

Q. What advanced techniques improve the stability and bioavailability of this compound?

  • Methodology : Conduct forced degradation studies (acid/base hydrolysis, thermal stress) to identify labile sites. Use nanoformulation (e.g., PEGylated liposomes) to enhance solubility. Assess pharmacokinetics via LC-MS/MS after oral administration in Sprague-Dawley rats, measuring CmaxC_{\text{max}}, TmaxT_{\text{max}}, and half-life .

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